molecular formula C20H16N2O3 B14651294 4-Biphenylylglyoxal nicotinamido-hemiacetal CAS No. 42069-29-4

4-Biphenylylglyoxal nicotinamido-hemiacetal

Cat. No.: B14651294
CAS No.: 42069-29-4
M. Wt: 332.4 g/mol
InChI Key: AFJZURVGKQHFTP-UHFFFAOYSA-N
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Description

4-Biphenylylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of biphenyl, glyoxal, nicotinamide, and hemiacetal. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenylylglyoxal nicotinamido-hemiacetal typically involves the following steps:

    Formation of Biphenylylglyoxal: This can be achieved by the oxidation of biphenyl using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the glyoxal group.

    Reaction with Nicotinamide: The biphenylylglyoxal is then reacted with nicotinamide in the presence of an acid catalyst. This step involves the formation of a hemiacetal linkage between the glyoxal and nicotinamide groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Biphenylylglyoxal nicotinamido-hemiacetal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the glyoxal group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Biphenylylglyoxal nicotinamido-hemiacetal has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Biphenylylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the nicotinamide group suggests that it may also interact with NAD+ dependent enzymes, influencing cellular metabolism and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.

    Nicotinamido-hemiacetal: Lacks the biphenyl and glyoxal groups.

    4-Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.

Uniqueness

4-Biphenylylglyoxal nicotinamido-hemiacetal is unique due to the combination of biphenyl, glyoxal, nicotinamide, and hemiacetal groups within a single molecule. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42069-29-4

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16N2O3/c23-18(20(25)22-19(24)17-7-4-12-21-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,20,25H,(H,22,24)

InChI Key

AFJZURVGKQHFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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